2-(Allyloxy)phenol
Overview
Description
2-(Allyloxy)phenol, also known as allylphenyl ether, is an organic compound with the molecular formula C9H10O2. It is characterized by the presence of an allyloxy group (-OCH2CH=CH2) attached to the phenol ring. This compound is a pale yellow oil with a melting point of 30.2°C and a boiling point of 110°C at 12 Torr . It is known for its strong antioxidant properties and inhibitory effects against certain bacteria and fungi .
Mechanism of Action
Target of Action
2-(Allyloxy)phenol is a synthetic drug and chemical intermediate that has been found to possess strong antioxidant properties . It has been reported to have an inhibitory effect towards some bacteria and fungi when applied at concentrations of 0.2-1.75 mg/mL . The primary targets of this compound are therefore these microorganisms.
Mode of Action
Its strong antioxidant property suggests that it may act by neutralizing reactive oxygen species (ros) in the cells of the targeted microorganisms . This could lead to a decrease in oxidative stress within these cells, potentially inhibiting their growth or survival.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its antioxidant activity. Antioxidants like this compound can interact with ROS such as hydrogen peroxide, peroxyl radicals, singlet oxygen, and hydroxyl radicals . By neutralizing these ROS, this compound may disrupt the normal oxidative processes within the cells of the targeted microorganisms, leading to their inhibition.
Pharmacokinetics
It is known that the bioavailability and pharmacodynamic action of phenolic compounds like this compound are dependent on their metabolic reactions conducted in the small intestine
Result of Action
The result of the action of this compound is the inhibition of certain bacteria and fungi . This is likely due to the compound’s antioxidant activity, which can neutralize ROS within the cells of these microorganisms. This may disrupt their normal oxidative processes, leading to a decrease in their growth or survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Allyloxy)phenol can be synthesized through various methods. One common method involves the reaction of catechol with allyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of catechol is replaced by the allyloxy group .
Another method involves the Claisen rearrangement of allyl phenyl ether. This reaction requires heating the compound to high temperatures, typically around 200°C, to facilitate the rearrangement of the allyl group to the ortho position of the phenol ring .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are typically employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, and sulfonated derivatives of this compound
Scientific Research Applications
2-(Allyloxy)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(Allyloxy)phenol can be compared with other phenolic compounds such as:
Properties
IUPAC Name |
2-prop-2-enoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEJKCGACRPXBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150111 | |
Record name | o-(Allyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-20-1 | |
Record name | 2-Allyloxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-(Allyloxy)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-(Allyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(allyloxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(allyloxy)phenol in the synthesis of potential glycosidase inhibitors?
A1: this compound serves as the crucial starting point for constructing the 2-azabicyclo[3.2.2]nonane scaffold, which mimics the structure of monosaccharides. The synthesis involves an intramolecular Diels-Alder reaction of a masked o-benzoquinone generated from this compound []. This reaction forms the key intermediate, α-keto acetal 7, which is then further modified to eventually yield the target 2-azabicyclo[3.2.2]nonane derivatives.
Q2: Were the synthesized 2-azabicyclo[3.2.2]nonane derivatives effective glycosidase inhibitors?
A2: The synthesized compounds, including the secondary amine 5 and the amino triol 19, exhibited weak to no inhibitory activity against various glycosidases tested, including β-mannosidase, β-glucosidase, α-glucosidase, and α-mannosidase []. Further structural modifications and investigations are needed to improve their potency and selectivity as glycosidase inhibitors.
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